molecular formula C14H28O4 B14639665 Acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol CAS No. 54009-97-1

Acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol

Cat. No.: B14639665
CAS No.: 54009-97-1
M. Wt: 260.37 g/mol
InChI Key: OJSZFEKGKXKCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol is a chemical compound with a unique structure that combines the properties of acetic acid and an ethoxy-substituted dimethyloctene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol typically involves the reaction of 7-ethoxy-2,7-dimethyloct-5-en-2-ol with acetic acid under specific conditions. The reaction may require a catalyst to facilitate the esterification process, and the reaction temperature and time must be carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may require reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role in drug development.

    Industry: It can be used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A monocarboxylic acid with a similar structure but different functional groups.

    2,7-dimethyloct-7-en-5-yn-4-yl ester: Another compound with a similar carbon backbone but different substituents.

Uniqueness

Acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

54009-97-1

Molecular Formula

C14H28O4

Molecular Weight

260.37 g/mol

IUPAC Name

acetic acid;7-ethoxy-2,7-dimethyloct-5-en-2-ol

InChI

InChI=1S/C12H24O2.C2H4O2/c1-6-14-12(4,5)10-8-7-9-11(2,3)13;1-2(3)4/h8,10,13H,6-7,9H2,1-5H3;1H3,(H,3,4)

InChI Key

OJSZFEKGKXKCAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)C=CCCC(C)(C)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.